Cas no 126940-57-6 (N-(7-hydroxy-2-oxo-2H-chromen-3-yl)benzamide)

N-(7-hydroxy-2-oxo-2H-chromen-3-yl)benzamide 化学的及び物理的性質
名前と識別子
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- N-(7-hydroxy-2-oxo-2H-chromen-3-yl)benzamide
- Benzamide, N-(7-hydroxy-2-oxo-2H-1-benzopyran-3-yl)-
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- MDL: MFCD00140059
- インチ: 1S/C16H11NO4/c18-12-7-6-11-8-13(16(20)21-14(11)9-12)17-15(19)10-4-2-1-3-5-10/h1-9,18H,(H,17,19)
- InChIKey: VYNNYDYTRZLFQK-UHFFFAOYSA-N
- ほほえんだ: C(NC1=CC2=CC=C(O)C=C2OC1=O)(=O)C1=CC=CC=C1
N-(7-hydroxy-2-oxo-2H-chromen-3-yl)benzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00892676-1g |
N-(7-Hydroxy-2-oxo-2H-chromen-3-yl)benzamide |
126940-57-6 | 90% | 1g |
¥4193.0 | 2023-04-03 | |
abcr | AB299990-1g |
N-(7-Hydroxy-2-oxo-2H-chromen-3-yl)benzenecarboxamide, 90%; . |
126940-57-6 | 90% | 1g |
€1312.80 | 2025-02-20 | |
A2B Chem LLC | AI73157-500mg |
N-(7-hydroxy-2-oxo-2H-chromen-3-yl)benzamide |
126940-57-6 | >90% | 500mg |
$720.00 | 2024-04-20 | |
Ambeed | A912402-1g |
N-(7-Hydroxy-2-oxo-2H-chromen-3-yl)benzamide |
126940-57-6 | 90% | 1g |
$611.0 | 2024-04-25 | |
abcr | AB299990-500 mg |
N-(7-Hydroxy-2-oxo-2H-chromen-3-yl)benzenecarboxamide, 90%; . |
126940-57-6 | 90% | 500 mg |
€678.60 | 2023-07-20 | |
abcr | AB299990-1 g |
N-(7-Hydroxy-2-oxo-2H-chromen-3-yl)benzenecarboxamide, 90%; . |
126940-57-6 | 90% | 1 g |
€1,312.80 | 2023-07-20 | |
A2B Chem LLC | AI73157-5mg |
N-(7-hydroxy-2-oxo-2H-chromen-3-yl)benzamide |
126940-57-6 | >90% | 5mg |
$214.00 | 2024-04-20 | |
A2B Chem LLC | AI73157-10mg |
N-(7-hydroxy-2-oxo-2H-chromen-3-yl)benzamide |
126940-57-6 | >90% | 10mg |
$240.00 | 2024-04-20 | |
A2B Chem LLC | AI73157-1g |
N-(7-hydroxy-2-oxo-2H-chromen-3-yl)benzamide |
126940-57-6 | >90% | 1g |
$1295.00 | 2024-04-20 | |
A2B Chem LLC | AI73157-1mg |
N-(7-hydroxy-2-oxo-2H-chromen-3-yl)benzamide |
126940-57-6 | >90% | 1mg |
$201.00 | 2024-04-20 |
N-(7-hydroxy-2-oxo-2H-chromen-3-yl)benzamide 関連文献
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
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4. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
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Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
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Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Linxuan Fang,Yangqing Tao,Junfeng Zhou,Caiyun Wang,Menglu Dai,Qiang Fang Polym. Chem., 2021,12, 766-770
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
N-(7-hydroxy-2-oxo-2H-chromen-3-yl)benzamideに関する追加情報
Introduction to N-(7-hydroxy-2-oxo-2H-chromen-3-yl)benzamide (CAS No. 126940-57-6)
N-(7-hydroxy-2-oxo-2H-chromen-3-yl)benzamide (CAS No. 126940-57-6) is a significant compound in the field of pharmaceutical chemistry, exhibiting a unique structural framework that has garnered considerable attention for its potential biological activities. This compound belongs to the class of chromen derivatives, which are known for their diverse pharmacological properties, including anti-inflammatory, antioxidant, and antimicrobial effects. The presence of both hydroxyl and amide functional groups in its molecular structure contributes to its versatile reactivity and interaction with biological targets.
The chemical structure of N-(7-hydroxy-2-oxo-2H-chromen-3-yl)benzamide can be described as a benzamide moiety linked to a chromenone backbone. The chromenone ring system, characterized by a benzene ring fused with a pyranone ring, is a common scaffold in medicinal chemistry due to its ability to modulate various enzymatic and cellular pathways. Specifically, the hydroxyl group at the 7-position of the chromenone ring enhances the compound's ability to engage in hydrogen bonding interactions, which is crucial for its binding affinity to biological receptors.
In recent years, N-(7-hydroxy-2-oxo-2H-chromen-3-yl)benzamide has been the subject of extensive research due to its promising pharmacological profile. Studies have demonstrated its potential in inhibiting key enzymes involved in inflammatory processes, such as COX and LOX enzymes. The amide group in the molecule plays a critical role in these interactions by forming stable hydrogen bonds with the active sites of these enzymes, thereby modulating their activity. This has led to investigations into its potential therapeutic applications in conditions characterized by inflammation, such as arthritis and inflammatory bowel disease.
Furthermore, the antioxidant properties of N-(7-hydroxy-2-oxo-2H-chromen-3-yl)benzamide have been extensively studied. The hydroxyl group at the 7-position of the chromenone ring acts as a hydrogen donor, neutralizing reactive oxygen species (ROS) and thereby protecting cells from oxidative damage. This antioxidant activity has implications for various diseases associated with oxidative stress, including neurodegenerative disorders and cardiovascular diseases. Preliminary studies have shown that this compound can scavenge superoxide anion radicals and reduce lipid peroxidation, suggesting its potential as an adjunct therapy in managing oxidative stress-related pathologies.
The antimicrobial activity of N-(7-hydroxy-2-oxo-2H-chromen-3-yl)benzamide is another area of interest. Research has indicated that this compound exhibits inhibitory effects against various bacterial and fungal strains. The mechanism behind this activity is believed to involve disruption of microbial cell membranes and interference with essential metabolic pathways. These findings are particularly relevant in the context of rising antibiotic resistance, where novel antimicrobial agents are urgently needed. The structural features of N-(7-hydroxy-2-oxo-2H-chromen-3-yl)benzamide, particularly the presence of both hydroxyl and amide groups, contribute to its ability to interact with microbial targets effectively.
In vitro studies have also explored the potential anticancer properties of N-(7-hydroxy-2-oxo-2H-chromen-3-yl)benzamide. Initial research suggests that this compound can induce apoptosis in certain cancer cell lines by activating caspase-dependent pathways. Additionally, it has been observed to inhibit proliferation by interfering with cell cycle progression. These effects are attributed to its ability to bind to specific intracellular targets and modulate signaling pathways involved in cancer cell survival and growth. While further research is needed to fully elucidate its mechanisms of action, these findings highlight its potential as a lead compound for developing novel anticancer therapies.
The synthesis of N-(7-hydroxy-2 oxo - 2 H - chromen - 3 yl strong >) < strong > benzamide strong > involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions between appropriately substituted chromenones and benzoic acid derivatives under controlled conditions. Advances in synthetic methodologies have enabled more efficient production processes, making it feasible to conduct large-scale studies on its pharmacological properties.
The pharmacokinetic profile of N-(7-hydroxy - 2 oxo - 2 H - chromen - 3 yl strong >) < strong > benzamide strong > is another critical aspect that has been investigated. Studies have shown that this compound exhibits moderate solubility in water and organic solvents, which influences its absorption and distribution within the body. Additionally, its metabolic stability has been assessed through in vitro liver microsome studies, revealing that it undergoes biotransformation via cytochrome P450 enzymes. Understanding these pharmacokinetic parameters is essential for optimizing dosing regimens and minimizing potential side effects.
The safety profile of N-(7-hydroxy - 2 oxo - 2 H - chromen - 3 yl strong >) < strong > benzamide strong > has also been evaluated through preclinical toxicity studies. These studies have demonstrated that the compound exhibits low acute toxicity at tested doses, suggesting its potential for safe clinical use. However, long-term studies are necessary to assess any cumulative effects or delayed adverse reactions. Comprehensive toxicological assessments will provide valuable insights into its safety margins and help guide future clinical development efforts.
In conclusion, N-(7-hydroxy - 2 oxo - 2 H - chromen - 3 yl strong >) < strong > benzamide strong > (CAS No. 126940 -57 -6) is a multifaceted compound with significant potential in pharmaceutical applications. Its unique structural features contribute to its diverse biological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer effects. Ongoing research continues to uncover new therapeutic possibilities for this compound, making it an attractive candidate for further development in drug discovery efforts.
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